molecular formula C15H18N4O2 B11802491 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B11802491
M. Wt: 286.33 g/mol
InChI Key: AYVHBHOKNCYSOV-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of pyrazolo and piperidine structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure, followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo and piperidine derivatives, such as:

Uniqueness

1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is unique due to its specific combination of cyclopropyl, pyrazolo, and piperidine structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

1-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C15H18N4O2/c20-15(21)11-3-6-18(7-4-11)14-13-9-12(10-1-2-10)17-19(13)8-5-16-14/h5,8-11H,1-4,6-7H2,(H,20,21)

InChI Key

AYVHBHOKNCYSOV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)O

Origin of Product

United States

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